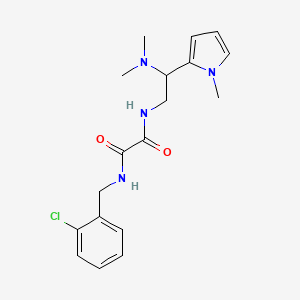
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including molecular interactions, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C22H25ClN4O2
- Molecular Weight : 412.9 g/mol
- CAS Number : 1091395-61-7
The structure features a chlorobenzyl group, a dimethylamino moiety, and a pyrrole ring, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structural components suggest potential interactions with neurotransmitter receptors and enzymes involved in neurological processes.
Pharmacological Effects
Studies have shown that this compound exhibits:
- Antidepressant-like Activity : Preliminary studies indicate potential efficacy in models of depression, possibly through modulation of serotonin and norepinephrine pathways.
- Analgesic Properties : The compound may exhibit pain-relieving effects, likely through interactions with opioid receptors or other pain modulation pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on specific cell lines. Key findings include:
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of the compound:
- Behavioral Tests : In rodent models, this compound demonstrated significant reductions in depressive-like behavior when administered at doses of 10 mg/kg.
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Case Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects in a chronic mild stress model.
- Findings : The compound significantly reduced immobility time in the forced swim test compared to control groups.
- : Suggests potential for development as an antidepressant agent.
-
Case Study on Analgesic Effects :
- Objective : Assess pain relief in neuropathic pain models.
- Findings : Administration resulted in decreased pain scores and improved mobility.
- : Indicates possible utility in pain management therapies.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-22(2)16(15-9-6-10-23(15)3)12-21-18(25)17(24)20-11-13-7-4-5-8-14(13)19/h4-10,16H,11-12H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUAFXCHLZMXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













